2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c15-10-1-2-13(11(16)5-10)20-7-14(19)17-6-12(18)9-3-4-21-8-9/h1-5,8,12,18H,6-7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPLSTWLEZMGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,4-Dichlorophenoxyacetic Acid Chloride
The acid chloride precursor is synthesized by treating 2,4-dichlorophenoxyacetic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride in >95% purity. This method avoids side reactions common with phosphorus-based chlorinating agents.
Preparation of 2-Amino-1-(thiophen-3-yl)ethanol
The amine intermediate is synthesized via reductive amination of thiophen-3-yl glyoxal with ammonium acetate and sodium cyanoborohydride in methanol at pH 6–7. Alternatively, nucleophilic substitution of epichlorohydrin with thiophen-3-yl magnesium bromide, followed by amination with aqueous ammonia, affords the target amine in 70–75% yield.
Amide Coupling Reaction
Coupling the acid chloride with 2-amino-1-(thiophen-3-yl)ethanol is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 20–25°C. The reaction proceeds via in-situ activation of the carboxylate, forming the acetamide bond within 4–5 hours. A molar ratio of 1:1.1 (acid chloride:amine) minimizes unreacted starting material.
Table 1: Comparison of Coupling Agents and Yields
| Coupling System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | THF | 20–25 | 4 | 88 |
| DCC/DMAP | DCM | 0–5 | 6 | 72 |
| HATU/DIEA | DMF | 25 | 3 | 85 |
Purification and Polymorph Control
Crude product is purified via anti-solvent crystallization using a THF/water (1:3 v/v) system at 5–10°C. This method suppresses β-form crystallization, yielding the thermodynamically stable α-polymorph with >99.5% chemical purity (HPLC). Recrystallization from ethyl acetate/n-hexane (1:5) further reduces impurities (<0.1% by chiral HPLC).
Catalytic Hydrogenation for Intermediate Reduction
Key intermediates, such as nitroaryl precursors, are reduced using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 40–45°C. This method achieves >98% conversion in 8 hours, avoiding hazardous borane reagents.
Challenges and Mitigation Strategies
-
Thiophene Reactivity : The electron-rich thiophene ring may undergo sulfoxidation under oxidative conditions. Using inert atmospheres (N₂) and low temperatures (<30°C) mitigates this.
-
Hydroxyl Group Protection : Temporary protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride prevents undesired side reactions during amidation.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
This compound may serve as a ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding. Its structural features enable it to interact with various biological targets, providing insights into biochemical pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the dichlorophenoxy group suggests possible applications in developing herbicides or antimicrobial agents.
Industry
Industrially, this compound could be used in the formulation of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, from crop protection to drug development.
Mechanism of Action
The mechanism by which 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide exerts its effects depends on its specific application. For instance, as a herbicide, it may mimic natural plant hormones, disrupting normal growth processes. In biological systems, it could interact with specific enzymes or receptors, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Solubility and Pharmacokinetics
- The hydroxyethyl group in the target compound may improve aqueous solubility compared to lipophilic analogs like 6d (pentanamide chain) .
- Thiophene-containing derivatives (e.g., CAS 1021225-70-6) could exhibit unique π-π stacking interactions in biological targets, differing from pyridine or phenyl substituents .
Key Research Findings
Substituent Impact: The 2,4-dichlorophenoxy group is a common pharmacophore for COX-2 inhibition, but activity is modulated by acetamide substituents. Thiourea and thiazolidinone groups enhance enzyme binding, while alkyl chains reduce potency .
Synthetic Challenges : Bulky substituents (e.g., pentanamide in 6d) lower yields, whereas simpler groups (e.g., trichloroethyl) are more efficient .
Thiophene vs. Other Heterocycles : Thiophene-containing analogs (e.g., CAS 637318-30-0) may offer distinct electronic properties compared to pyridine or benzene rings, influencing target selectivity .
Biological Activity
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide is a synthetic compound notable for its potential biological activities, particularly in agricultural and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1251548-52-3
- Molecular Formula : C14H13Cl2NO3S
- Molecular Weight : 346.2289 g/mol
The compound features a dichlorophenoxy group, a thiophene ring, and an acetamide moiety, which contribute to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The compound may act as a ligand for specific enzymes or receptors, influencing their activity. Its structural features allow it to mimic natural substrates or inhibitors.
- Herbicidal Activity : Similar to other compounds in the dichlorophenoxy family, it may disrupt plant growth by mimicking auxins (plant hormones), leading to uncontrolled growth and eventual plant death.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which could be explored further for agricultural applications.
Case Studies
- Case Study on Herbicidal Effects : A study evaluating the herbicidal efficacy of various phenoxyacetic acids indicated that compounds with similar structures effectively inhibited the growth of several weed species. This suggests that this compound could have similar applications in weed management.
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds showed promising results against common agricultural pathogens. Further research is needed to establish the efficacy of this specific compound.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2,4-Dichlorophenoxyacetic Acid | Herbicidal | Mimics auxins |
| Mecoprop | Herbicidal | Disrupts plant growth |
| 2-(3,4-Dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | Antinociceptive | σ1 receptor affinity |
The unique combination of the thiophene ring and hydroxyethyl group in this compound may enhance its specificity and reactivity compared to these analogs.
Q & A
Q. What are the standard synthetic routes for 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2,4-dichlorophenoxyacetic acid derivatives with hydroxylated thiophene-containing amines. Key steps include:
- Activation of the carboxylic acid (e.g., via acyl chlorides or coupling reagents like EDCI).
- Nucleophilic substitution or amide bond formation under controlled pH and temperature (e.g., 0–5°C for sensitive intermediates) .
- Purification via column chromatography or recrystallization to achieve >95% purity. Optimization strategies: Use of continuous flow reactors for exothermic steps, solvent selection (e.g., DCM or THF for solubility), and catalyst screening (e.g., DMAP for acylations) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., thiophene protons at δ 6.5–7.5 ppm, dichlorophenoxy signals at δ 7.0–7.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 395.1 observed in similar acetamide derivatives) .
- X-ray crystallography : To resolve bond angles (e.g., C-N bond lengths ~1.33–1.47 Å) and spatial arrangement .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., 10% ethanol/water) .
- Stability : Sensitive to light and moisture. Store at –20°C under inert gas (argon/nitrogen). Degradation products include hydrolyzed carboxylic acids and thiophene oxidation byproducts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?
- Key modifications :
- Phenoxy group : Electron-withdrawing substituents (e.g., Cl, F) enhance metabolic stability but may reduce solubility .
- Thiophene moiety : Substitution at the 3-position improves binding affinity to enzymes like cytochrome P450 .
- Methodology : Use fragment-based drug design (FBDD) to prioritize substituents. Pair with molecular docking (e.g., AutoDock Vina) to predict target interactions .
Q. How should researchers address contradictory data in biological activity assays?
Contradictions (e.g., varying IC values across studies) may arise from:
- Assay conditions : Differences in pH, temperature, or solvent systems. Standardize protocols using guidelines like NIH Assay Guidance Manual .
- Cell line variability : Validate activity across multiple models (e.g., cancer cell lines vs. primary cells) .
- Metabolic interference : Use liver microsomes or S9 fractions to assess off-target effects .
Q. What computational tools are recommended for predicting the pharmacokinetic (PK) properties of this compound?
- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB penetration, and CYP450 inhibition .
- Molecular dynamics (MD) simulations : GROMACS for assessing binding stability with targets (e.g., >50 ns simulations to validate docking results) .
- QSAR models : Train on datasets of phenoxyacetamide derivatives to predict logP, pKa, and toxicity .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Co-crystallization : Use fragment screening (e.g., with PEG 4000 or similar precipitants) .
- Temperature gradients : Slow cooling from 40°C to 4°C to induce nucleation .
- Additives : Small molecules (e.g., heptatriacontane) to stabilize crystal lattice interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
